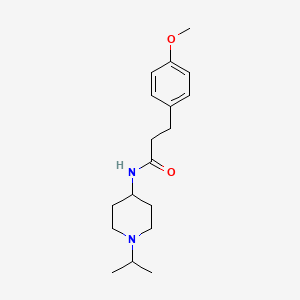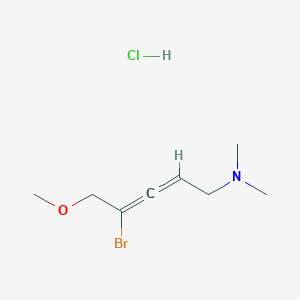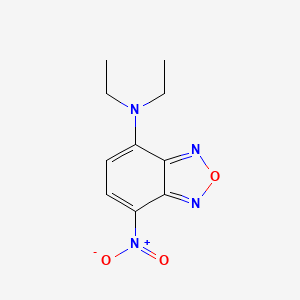![molecular formula C20H24O4 B5053611 2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene](/img/structure/B5053611.png)
2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized in 1980 by the pharmaceutical company Imperial Chemical Industries (ICI). Since then, it has been widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological conditions.
Mécanisme D'action
2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551 acts as a selective antagonist of β2-adrenergic receptors. It binds to the receptor and blocks the action of the endogenous ligands, such as epinephrine and norepinephrine, which activate the receptor. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways.
Biochemical and Physiological Effects:
2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551 has been shown to have several biochemical and physiological effects. It has been shown to reduce airway hyperresponsiveness in asthmatic patients, decrease inflammation in COPD patients, and improve cardiac function in patients with heart failure. It has also been shown to inhibit the growth and metastasis of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551 in lab experiments is its selectivity for β2-adrenergic receptors. This allows researchers to specifically investigate the role of these receptors in various physiological and pathological conditions. However, one of the limitations of using 2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551 is its potential off-target effects, which may affect the interpretation of the results.
Orientations Futures
There are several future directions for the use of 2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551 in scientific research. One area of interest is the investigation of the role of β2-adrenergic receptors in the regulation of glucose metabolism and insulin secretion. Another area of interest is the use of 2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551 in combination with other drugs to improve the efficacy and reduce the side effects of current treatments for various diseases. Finally, the development of new selective β2-adrenergic receptor antagonists with improved pharmacokinetic and pharmacodynamic properties is an area of active research.
Méthodes De Synthèse
The synthesis of 2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551 involves several steps, including the reaction of 2-methoxy-4-methylphenol with ethylene oxide, followed by the reaction of the resulting product with propargyl bromide and 4-(2-chloroethoxy)phenol. The final step involves the reaction of the intermediate product with 1-bromo-2-propene to yield 2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551.
Applications De Recherche Scientifique
2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551 has been extensively used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological conditions. It has been used in studies related to asthma, chronic obstructive pulmonary disease (COPD), cardiovascular diseases, and cancer.
Propriétés
IUPAC Name |
2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-5-6-16-8-10-18(20(14-16)22-4)24-12-11-23-17-9-7-15(2)13-19(17)21-3/h5-10,13-14H,11-12H2,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFIFEIDDSHETI-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-4-methoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5053528.png)
![1-(3-methylphenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5053537.png)

![1-(4-bromophenyl)-3-[(4-methylphenyl)sulfonyl]-3-phenyl-1-propanone](/img/structure/B5053545.png)



![2-methoxy-N'-{4-methoxy-3-[(4-methylphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5053595.png)
![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methyl-N-(2-phenylethyl)thiourea](/img/structure/B5053597.png)
![N-(4-methoxyphenyl)-N'-{2-[(4-methylphenyl)amino]-2-oxoethyl}ethanediamide](/img/structure/B5053598.png)
![3-bromo-5-phenyl-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5053603.png)
![ethyl 4-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate](/img/structure/B5053604.png)
![N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5053610.png)
![2-(4-bromo-2-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5053614.png)